4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a 4-chloro group and a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 4-chloro-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF or DMSO.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-4-fluorobenzene
- 4-fluorobenzyl chloride
- 4-chloro-1H-pyrazol-3-amine
Uniqueness
4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Biological Activity
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine is an organic compound with notable potential in medicinal chemistry due to its unique structural features, including a pyrazole ring and specific halogen substitutions. This compound has garnered attention for its biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C10H9ClFN3
- Molecular Weight : 225.65 g/mol
- Density : 1.52 g/cm³
- Boiling Point : Approximately 408.9 °C
The structural representation of the compound indicates the presence of a chlorine atom and a fluorobenzyl group attached to the pyrazole ring, which may influence its biological interactions and efficacy.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- G Protein-Coupled Receptor Agonism : The compound has been identified as a potential agonist for certain G protein-coupled receptors (GPCRs), which are crucial in modulating cellular signaling pathways. This property suggests its utility in drug discovery efforts targeting diseases associated with GPCR dysfunction.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through interactions with enzymes or receptors involved in cancer pathways. Its structure indicates it could inhibit specific molecular targets critical for tumor growth and survival.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound may also exhibit such effects, although further research is needed to confirm this activity specifically for this compound.
The mechanism of action of this compound involves its interaction with biological targets, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, leading to therapeutic effects.
- Receptor Modulation : By acting on GPCRs or other receptor types, it can alter signaling pathways that contribute to various physiological responses.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine | C10H8Cl2FN3 | Contains an additional chlorine atom |
4-Fluoro-1-(4-methylbenzyl)-1H-pyrazol-3-amine | C11H12F N3 | Methyl group instead of chlorine |
5-Chloro-1-(4-fluorobenzyl)-1H-pyrazole | C10H8ClFN3 | Different positioning of the chloro substituent |
This table illustrates how the specific substitution pattern on the pyrazole ring contributes to distinct chemical and biological properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Insecticidal Activity : Related pyrazole compounds have demonstrated significant insecticidal activity against pests like Mythimna separate and Helicoverpa armigera, indicating potential agricultural applications .
- Antifungal Properties : Some derivatives have shown promising antifungal activity, suggesting that modifications to the pyrazole structure can enhance efficacy against fungal pathogens .
- Toxicity Assessments : Toxicity tests using zebrafish embryos have been performed on similar compounds, revealing insights into their safety profiles and potential for further development as therapeutic agents .
Properties
IUPAC Name |
4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJBDSCPPXFDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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